

# n-(3-iodophenyl)acetamide IR spectrum

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## Compound of Interest

Compound Name: *n*-(3-iodophenyl)acetamide

CAS No.: 19230-45-6

Cat. No.: B181205

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An In-depth Technical Guide to the Infrared Spectrum of **N-(3-iodophenyl)acetamide**

## Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **N-(3-iodophenyl)acetamide** (CAS No: 19230-45-6; Empirical Formula: C<sub>8</sub>H<sub>8</sub>INO). As a key intermediate in pharmaceutical synthesis and a model for substituted aromatic amides, a thorough understanding of its vibrational spectroscopy is critical for identity confirmation, purity assessment, and quality control. This document, intended for researchers and professionals in drug development and chemical analysis, offers a detailed interpretation of the principal absorption bands, a validated experimental protocol for spectral acquisition via Attenuated Total Reflectance (ATR), and a logical framework for spectral analysis.

## Introduction: The Vibrational Signature of a Molecule

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.<sup>[1]</sup> When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend more vigorously.<sup>[2]</sup> An FT-IR spectrum plots the

percentage of light transmitted through a sample against the wavenumber ( $\text{cm}^{-1}$ ) of the radiation, generating a unique "fingerprint" that reveals the functional groups present.[1]

**N-(3-iodophenyl)acetamide** is a secondary aromatic amide containing several key functional groups: a secondary amide ( $-\text{NH}-\text{C}=\text{O}$ ), a methyl group ( $-\text{CH}_3$ ), and a meta-disubstituted benzene ring with an iodine substituent. Each of these structural features gives rise to characteristic absorption bands in the IR spectrum, allowing for unambiguous identification.

## Theoretical Framework: Deconstructing the Spectrum

The IR spectrum is typically divided into two primary regions: the functional group region ( $4000\text{--}1500\text{ cm}^{-1}$ ) and the fingerprint region ( $1500\text{--}400\text{ cm}^{-1}$ ).[3]

- **Functional Group Region:** Absorptions in this higher-energy region are generally due to simple stretching vibrations of specific functional groups (e.g., N-H, C-H, C=O). These bands are highly diagnostic.
- **Fingerprint Region:** This region contains a complex array of bands resulting from bending vibrations and skeletal vibrations of the molecule as a whole. While complex, the unique pattern in this region is crucial for confirming the identity of a compound by comparing it to a reference spectrum.[4]

The position, intensity, and shape of an absorption band are governed by factors such as bond strength, the mass of the atoms involved, and intermolecular forces like hydrogen bonding.[2]

For **N-(3-iodophenyl)acetamide**, hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of another is a significant factor, influencing the frequencies of these key stretches.

## Comprehensive Spectral Analysis of N-(3-iodophenyl)acetamide

The following sections detail the expected vibrational modes for **N-(3-iodophenyl)acetamide**, synthesized from established spectroscopic principles and data.

### Functional Group Region ( $4000\text{ cm}^{-1} - 1500\text{ cm}^{-1}$ )

This region is dominated by the characteristic absorptions of the amide linkage and the aromatic and aliphatic C-H bonds.

- **N-H Stretching Vibration:** As a solid-state secondary amide, **N-(3-iodophenyl)acetamide** is expected to exhibit a single, relatively broad, and strong absorption band in the 3330–3060  $\text{cm}^{-1}$  range due to the N-H stretching mode in a hydrogen-bonded state.[5] The broadening is a direct consequence of intermolecular hydrogen bonding.
- **Aromatic C-H Stretching:** The stretching vibrations of the C-H bonds on the benzene ring typically occur at wavenumbers just above 3000  $\text{cm}^{-1}$ . Expect one or more sharp, medium-intensity bands in the 3100–3000  $\text{cm}^{-1}$  region.[4]
- **Aliphatic C-H Stretching:** The methyl group ( $\text{CH}_3$ ) of the acetamido moiety will produce symmetric and asymmetric stretching bands. These are expected as medium to strong absorptions in the 3000–2850  $\text{cm}^{-1}$  range.[3][4]
- **Carbonyl C=O Stretching (Amide I Band):** This is one of the most prominent and easily identifiable bands in the spectrum. For a secondary amide, the C=O stretch, known as the Amide I band, is a very strong and sharp absorption. Due to conjugation with the aromatic ring and intermolecular hydrogen bonding, its frequency is lowered and is expected to appear in the 1680–1630  $\text{cm}^{-1}$  range.[5]
- **N-H Bending & C=C Stretching (Amide II Band and Aromatic Ring):**
  - **Amide II Band:** This strong band, characteristic of secondary amides, arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration. It is expected to be a strong absorption between 1570–1515  $\text{cm}^{-1}$ .[6]
  - **Aromatic C=C Stretching:** The benzene ring has several in-plane carbon-carbon stretching vibrations that typically appear as a series of sharp bands of variable intensity in the 1600–1450  $\text{cm}^{-1}$  region.[4] These often appear as a pair of bands around 1600  $\text{cm}^{-1}$  and 1500–1400  $\text{cm}^{-1}$ .

## Fingerprint Region (1500 $\text{cm}^{-1}$ – 400 $\text{cm}^{-1}$ )

This region contains complex vibrations that are highly specific to the molecule's overall structure, including the substitution pattern of the aromatic ring and the C-I bond.

- Aliphatic C-H Bending: The symmetric and asymmetric bending (scissoring) vibrations of the methyl group will appear in the 1470-1350  $\text{cm}^{-1}$  range.[4]
- Aromatic C-H Out-of-Plane (oop) Bending: These strong absorptions are highly diagnostic of the benzene ring's substitution pattern. For a meta (1,3) disubstituted ring, two characteristic bands are expected:
  - A strong C-H "wag" absorption in the range of 810–750  $\text{cm}^{-1}$ .[7]
  - A strong ring bending vibration near  $690 \pm 10 \text{ cm}^{-1}$ .[7] The presence and position of these bands provide powerful evidence for the meta substitution.
- C-I Stretching: The carbon-iodine bond is weak and involves a heavy atom, resulting in a low-frequency stretching vibration. This band is expected to be found in the low-wavenumber region of the spectrum, typically between 600-500  $\text{cm}^{-1}$ . Its intensity can be variable and it may be coupled with other skeletal vibrations.

## Summary of Expected Absorptions

The table below summarizes the principal IR absorption bands anticipated for **N-(3-iodophenyl)acetamide**.

Wavenumber Range (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
3330–3060	Strong, Broad	N–H Stretch	Secondary Amide (H-bonded)
3100–3000	Medium, Sharp	C–H Stretch	Aromatic Ring
3000–2850	Medium-Strong	C–H Stretch	Methyl (–CH <sub>3</sub> )
1680–1630	Very Strong, Sharp	C=O Stretch	Amide I Band
1570–1515	Strong, Sharp	N–H Bend / C–N Stretch	Amide II Band
1600–1450	Medium-Variable, Sharp	C=C Stretch	Aromatic Ring
1470–1350	Medium	C–H Bend	Methyl (–CH <sub>3</sub> )
810–750	Strong	C–H Out-of-Plane Bend	meta-Disubstituted Ring
~690	Strong	Ring Bend	meta-Disubstituted Ring
600–500	Weak-Medium	C–I Stretch	Aryl Iodide

## Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a solid powder like **N-(3-iodophenyl)acetamide** due to its minimal sample preparation and high reproducibility.<sup>[8][9]</sup>

### Instrumentation and Materials

- FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
- ATR accessory with a diamond or zinc selenide (ZnSe) crystal.

- **N-(3-iodophenyl)acetamide** solid powder sample.
- Spatula.
- Solvent for cleaning (e.g., Isopropanol or Ethanol, reagent grade).
- Lint-free wipes.

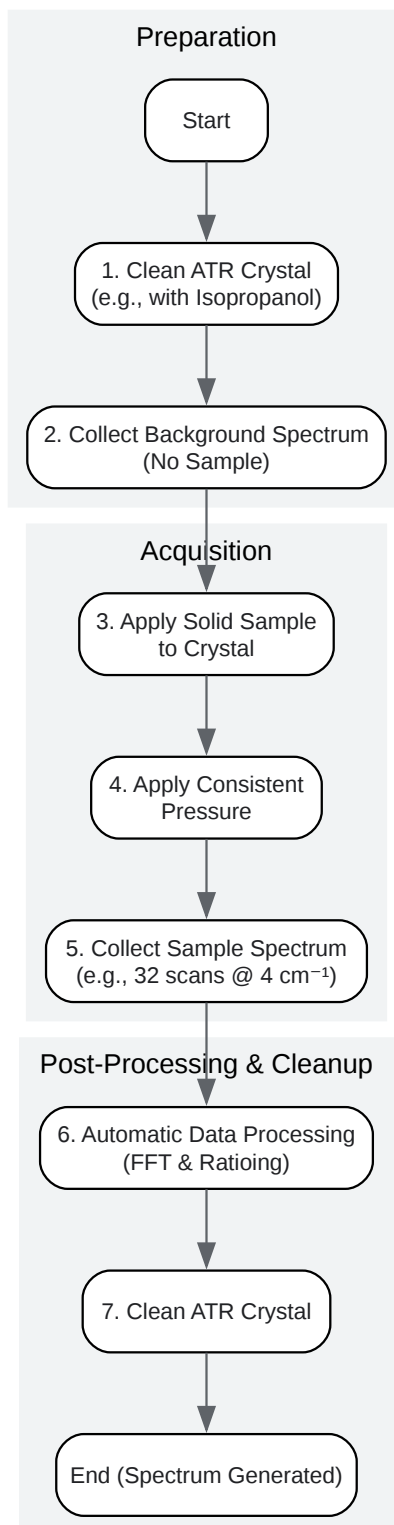
## Step-by-Step Methodology

- **System Preparation:** Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO<sub>2</sub> interference.
- **Crystal Cleaning:** Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the surface is completely clean and dry.
- **Background Collection:** With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that measures the spectrum of the atmosphere and the instrument itself, which will then be ratioed against the sample spectrum.
- **Sample Application:** Place a small amount (typically a few milligrams, just enough to cover the crystal surface) of the **N-(3-iodophenyl)acetamide** powder onto the center of the ATR crystal using a clean spatula.<sup>[5]</sup>
- **Apply Pressure:** Engage the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the crystal surface, which is essential for a strong, high-quality signal.<sup>[5]</sup>
- **Sample Spectrum Collection:** Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) at a resolution of 4 cm<sup>-1</sup> is typically sufficient to achieve a high signal-to-noise ratio.
- **Data Processing:** The instrument software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final transmittance or absorbance spectrum.

- Post-Measurement Cleanup: Release the pressure arm, remove the sample powder, and clean the ATR crystal surface as described in Step 2.

## Experimental Workflow Diagram

## ATR-FTIR Analysis Workflow for Solid Samples

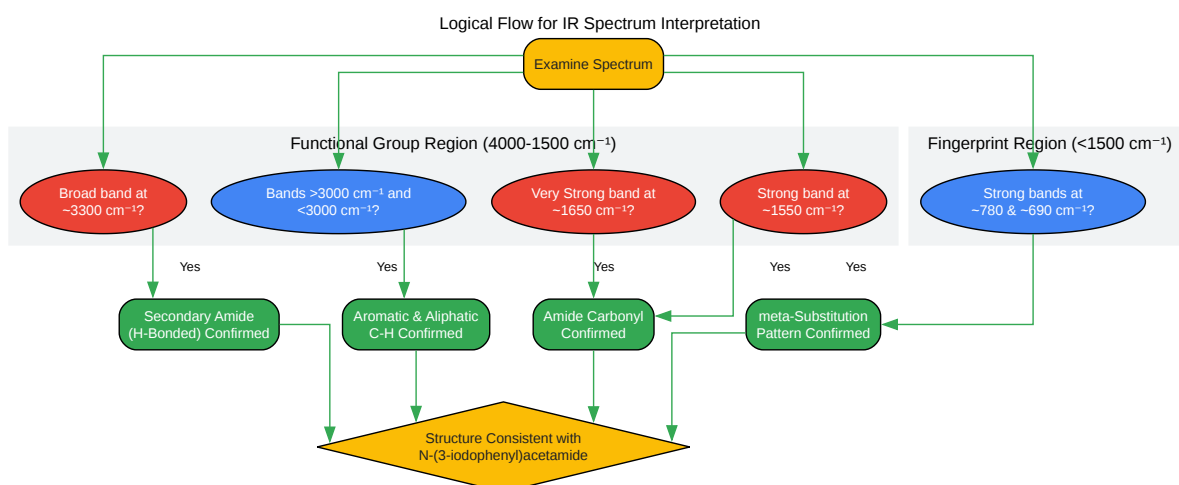


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Caption: A step-by-step workflow for acquiring an FT-IR spectrum of a solid powder using an ATR accessory.

## Data Interpretation and Validation

A systematic approach is crucial for accurate spectral interpretation. The following diagram illustrates the logical flow for confirming the structure of **N-(3-iodophenyl)acetamide** from its IR spectrum.



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Caption: Decision-making flowchart for the structural confirmation of **N-(3-iodophenyl)acetamide** via IR spectroscopy.

## Conclusion

The infrared spectrum of **N-(3-iodophenyl)acetamide** provides a rich set of absorption bands that serve as a robust analytical fingerprint. The key diagnostic features include the N-H stretch ( $\sim 3300\text{ cm}^{-1}$ ), the Amide I ( $\sim 1650\text{ cm}^{-1}$ ) and Amide II ( $\sim 1550\text{ cm}^{-1}$ ) bands characteristic of a secondary amide, and the strong out-of-plane bending vibrations ( $\sim 780$  and  $\sim 690\text{ cm}^{-1}$ ) that confirm the meta-disubstitution pattern of the aromatic ring. By following the validated ATR-FTIR protocol and systematic interpretation framework presented in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and structural integrity of this important chemical entity.

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